![molecular formula C18H25NO2S B2671335 2-(cyclopentylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide CAS No. 2034449-88-0](/img/structure/B2671335.png)
2-(cyclopentylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide
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Description
2-(cyclopentylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is a synthetic compound that has recently gained attention in the scientific research community. This compound is of interest due to its potential use in the development of new drugs and therapies.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of compounds closely related to 2-(cyclopentylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide often involves innovative approaches to introduce functional diversity and complexity. For instance, a study by Kawase et al. explored the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran, highlighting methods such as cyclo-dehydration and reactions involving polyphosphoric acid or sulfuric acid, which are critical in constructing benzofuran derivatives with varied substituents (Kawase, Takata, & Hikishima, 1971). This research underscores the synthetic versatility and potential for generating compounds with similar frameworks to our compound of interest.
Biological Activities
Compounds structurally related to 2-(cyclopentylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide have been investigated for their biological activities, particularly in the context of anticancer and antimicrobial properties. For example, Shams et al. reported on the novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from a similar precursor, emphasizing their high inhibitory effects on various human cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010). Such studies suggest that modifications on the benzofuran and acetamide moieties can significantly impact the biological efficacy of these compounds, potentially offering insights into the therapeutic applications of our compound of interest.
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c1-13(19-18(20)12-22-16-4-2-3-5-16)10-14-6-7-17-15(11-14)8-9-21-17/h6-7,11,13,16H,2-5,8-10,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDRTPHVULSFIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide |
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